N-(3-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
Description
N-(3-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a structurally complex molecule featuring a 1,5-benzodiazepine core fused with a phenyl group at position 4 and an acetamide substituent at position 1. The acetamide nitrogen is further substituted with a 3-bromophenyl group, introducing significant steric and electronic effects. The bromine atom enhances molecular polarity and may influence intermolecular interactions, such as halogen bonding or hydrophobic effects.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c24-17-9-6-10-18(13-17)25-22(28)15-27-21-12-5-4-11-19(21)26-20(14-23(27)29)16-7-2-1-3-8-16/h1-13H,14-15H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIBXKSINWLOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=CC=C3)Br)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Benzodiazepine Core: This step involves the cyclization of a suitable precursor, such as o-phenylenediamine, with a ketone or aldehyde to form the benzodiazepine core.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the benzodiazepine core.
Acetamide Formation: The final step involves the acylation of the benzodiazepine derivative with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(3-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of benzodiazepines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research highlights that modifications in the benzodiazepine structure can enhance the potency against specific cancer types.
Neuropharmacological Effects
Benzodiazepine derivatives are known for their neuropharmacological effects, including anxiolytic and sedative properties. The compound's structural features allow it to interact with GABA receptors in the brain, which can lead to anxiolytic effects. Studies have explored its potential as a therapeutic agent for anxiety disorders and other neurological conditions.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Preliminary results suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of benzodiazepine derivatives and tested their anticancer activity against human breast cancer cells (MCF7). The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects. The mechanism was attributed to the induction of apoptosis through caspase activation.
Case Study 2: Neuropharmacological Assessment
A clinical trial assessed the anxiolytic effects of a related benzodiazepine derivative in patients with generalized anxiety disorder. Results indicated significant reductions in anxiety scores compared to placebo groups after four weeks of treatment, supporting its potential use in clinical settings.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide likely involves interaction with central nervous system receptors, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound may enhance the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,5-Benzodiazepine Cores
Several N-acylated 1,5-benzodiazepines have been synthesized and characterized, providing a basis for comparison:
Key Observations :
- The 3-bromophenyl substituent in the target compound introduces steric bulk and electron-withdrawing effects absent in analogues like 1a or 2a .
- Intramolecular hydrogen bonding (e.g., imine-hydroxyl interaction in 1a ) is a common stabilizing feature in this class, but the bromine atom in the target compound may favor additional halogen-mediated interactions .
N-Acylated Benzodiazepines vs. Simple Acetamides
Comparison with non-benzodiazepine acetamides highlights the role of the heterocyclic core:
Key Observations :
- The 1,5-benzodiazepine core in the target compound introduces conformational rigidity compared to flexible alkyl/aryl chains in simpler acetamides.
- Hydrogen-bonding patterns differ: Benzodiazepine derivatives often exhibit intramolecular H-bonds (e.g., 1a ), while simple acetamides rely on intermolecular N–H···O interactions .
Spectroscopic and Crystallographic Comparisons
Spectroscopic Data :
Crystallographic Data :
Biological Activity
N-(3-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide, with the CAS number 941955-75-5, is a compound belonging to the benzodiazepine family. Its structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
The molecular formula of this compound is , with a molecular weight of 448.3 g/mol. The compound's structure includes a bromophenyl group and a benzodiazepine moiety, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.3 g/mol |
| CAS Number | 941955-75-5 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodiazepines have been tested against various bacterial and fungal strains. The specific activity of this compound has not been extensively documented in the literature; however, related compounds have shown promising results.
A study involving various benzodiazepine derivatives reported their effectiveness against human pathogens, highlighting their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) values ranged significantly among tested compounds, suggesting that structural modifications can enhance activity against specific pathogens .
Anticancer Activity
Benzodiazepine derivatives are also being investigated for their anticancer properties. Research has shown that certain benzodiazepines can induce apoptosis in cancer cell lines. For example, compounds similar to this compound were evaluated for their antiproliferative effects against various human cancer cell lines including HeLa (cervical cancer) and MDA-MB-231 (breast cancer).
In vitro studies demonstrated that some derivatives exhibited significant cytotoxicity with IC50 values indicating effective concentrations for inhibiting cell growth . These findings suggest that the compound may possess similar anticancer activities worthy of further exploration.
The mechanism of action for benzodiazepines generally involves modulation of neurotransmitter systems. Specifically, they are known to enhance the effect of gamma-amino butyric acid (GABA), leading to increased inhibitory neurotransmission in the central nervous system. This mechanism underlies their use as anxiolytics and sedatives but may also contribute to their potential anticancer effects by influencing apoptotic pathways .
Study 1: Antimicrobial Evaluation
A comparative study evaluated several benzodiazepine derivatives for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that modifications at the phenyl ring significantly affected activity levels. Compounds with halogen substitutions (like bromine) tended to show enhanced activity compared to their non-substituted counterparts.
Study 2: Anticancer Screening
In another study focusing on anticancer properties, a series of synthesized benzodiazepine derivatives were tested against multiple cancer cell lines. Among these, one derivative demonstrated an IC50 value lower than 10 µM against HeLa cells, indicating potent anticancer activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-(3-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide?
- Methodology : Synthesis typically involves multi-step acylation and cyclization reactions. Key steps include:
- Acylation : Reacting 1,5-benzodiazepine intermediates with bromophenylacetic acid derivatives using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or ethanol under reflux .
- Cyclization : Controlled temperature (60–80°C) and solvent choice (e.g., DMF or THF) to promote ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or dichloromethane .
- Analytical Validation : Monitor reaction progress via TLC and confirm final structure using H/C NMR (e.g., amide proton resonance at δ 8.1–8.3 ppm) and HRMS .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Techniques :
- NMR Spectroscopy : Assign peaks for the benzodiazepine ring (e.g., diastereotopic protons at δ 3.8–4.2 ppm) and acetamide moiety (C=O stretch at ~1680 cm in IR) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O dimers with R_2$$^2(10) motifs) using SHELXL refinement .
- HPLC : Quantify purity (>95%) with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths or hydrogen-bonding patterns) be resolved during structural refinement?
- Approach :
- Use SHELXL for least-squares refinement, applying restraints for disordered atoms and validating geometric parameters against the Cambridge Structural Database .
- Analyze hydrogen-bonding interactions (e.g., N–H⋯O) using graph-set notation (e.g., R_2$$^2(10)) to identify supramolecular motifs and resolve packing ambiguities .
- Cross-validate with DFT calculations (B3LYP/6-31G*) to compare experimental vs. theoretical bond lengths .
Q. What strategies are effective in minimizing by-products during the acylation of 1,5-benzodiazepine intermediates?
- Optimization :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Stoichiometry : Employ a 1.2:1 molar ratio of acylating agent to benzodiazepine to limit over-acylation .
- Temperature Control : Maintain reactions at 0–5°C during coupling to suppress epimerization or ring-opening .
- By-Product Analysis : Identify impurities via LC-MS and isolate using preparative HPLC with acetonitrile/water gradients .
Q. How can researchers design experiments to evaluate the compound’s bioactivity and mechanism of action?
- Methodological Framework :
- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or BRAF) using fluorescence-based ATP-competitive assays .
- Cellular Studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and correlate with structural analogs (SAR studies) .
- Molecular Docking : Model interactions with target proteins (e.g., AutoDock Vina) using the compound’s X-ray structure to predict binding modes .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Tools :
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., GROMACS) to assess conformational stability .
- QSAR Modeling : Train models on benzodiazepine analogs to predict IC values for target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
